Cas no 54435-03-9 ((5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride)
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
- (5-methyl-1,2,4-oxadiazol-3-yl)methanamine,hydrochloride
- 1,2,4-Oxadiazole-3-methanamine,5-methyl-
- AG-L-32403
- CTK7E6960
- EN300-78727
- BB 0241925
- 1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- 54435-03-9
- AKOS000506133
- EN300-24469
- CS-0282266
- C-(5-methyl-[1,2,4]oxadiazol-3-yl)methylamine
- C-(5-Methyl-[1,2,4]oxadiazol-3-yl)-methylami ne
- CHEMBL4521276
- C-(5-Methyl-[1,2,4]oxadiazol-3-yl)-methylamine
- FS-6285
- FT-0694291
- 1,2,4-Oxadiazole-3-methanamine, 5-methyl-
- SCHEMBL469321
- (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
-
- MDL: MFCD08445783
- Inchi: 1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3
- InChI Key: KPBSGOLXLCARIL-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(CN)=N1
Computed Properties
- Exact Mass: 113.05900
- Monoisotopic Mass: 113.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.191
- Boiling Point: 223°C at 760 mmHg
- Flash Point: 88.7°C
- Refractive Index: 1.501
- PSA: 64.94000
- LogP: 0.53700
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059232-1g |
C-(5-Methyl-[1,2,4]oxadiazol-3-yl)-methylamine |
54435-03-9 | 95% | 1g |
£372.00 | 2022-03-01 | |
| Fluorochem | 059232-2g |
C-(5-Methyl-[1,2,4]oxadiazol-3-yl)-methylamine |
54435-03-9 | 95% | 2g |
£598.00 | 2022-03-01 | |
| Fluorochem | 059232-5g |
C-(5-Methyl-[1,2,4]oxadiazol-3-yl)-methylamine |
54435-03-9 | 95% | 5g |
£1129.00 | 2022-03-01 | |
| Alichem | A449038355-5g |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine |
54435-03-9 | 95% | 5g |
$517.44 | 2023-09-01 | |
| Alichem | A449038355-10g |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine |
54435-03-9 | 95% | 10g |
$927.69 | 2023-09-01 | |
| Alichem | A449038355-25g |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine |
54435-03-9 | 95% | 25g |
$1717.01 | 2023-09-01 | |
| TRC | M241960-100mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride |
54435-03-9 | 100mg |
$ 220.00 | 2022-06-04 | ||
| TRC | M241960-250mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride |
54435-03-9 | 250mg |
$ 455.00 | 2022-06-04 | ||
| TRC | M241960-500mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride |
54435-03-9 | 500mg |
$ 725.00 | 2022-06-04 | ||
| Crysdot LLC | CD11107215-1g |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine |
54435-03-9 | 95+% | 1g |
$410 | 2024-07-18 |
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
Introduction to (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride (CAS No. 54435-03-9)
(5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, identified by its CAS number 54435-03-9, belongs to the class of oxadiazole derivatives, which have garnered considerable attention due to their unique structural and pharmacological properties.
The molecular structure of (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride incorporates a heterocyclic ring system consisting of oxygen and nitrogen atoms, which contributes to its remarkable chemical stability and biological activity. The presence of a methyl group at the 5-position and a methylamine moiety at the 3-position enhances its reactivity and potential interactions with biological targets.
In recent years, oxadiazole derivatives have been extensively studied for their potential therapeutic effects in various diseases. Notably, compounds within this class have shown promise in the treatment of inflammatory disorders, infectious diseases, and even certain types of cancer. The mechanism of action often involves modulation of key cellular pathways and interactions with specific enzymes or receptors.
One of the most compelling aspects of (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is its ability to act as a scaffold for designing novel pharmacophores. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity towards target proteins. This has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and nucleophilic substitution play crucial roles in constructing the desired molecular framework.
Recent advancements in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques allow researchers to predict binding interactions and pharmacokinetic properties with high accuracy. These insights are invaluable for designing derivatives with improved efficacy and reduced side effects.
The pharmacological profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride has been thoroughly investigated in vitro and in vivo. Studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown activity against certain bacterial strains by interfering with essential metabolic pathways.
In the context of oncology research, this compound has been explored for its ability to modulate signaling pathways involved in cancer cell proliferation. Preclinical studies indicate that it can induce apoptosis in tumor cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for further development into an anti-cancer therapeutic.
The solubility and stability profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride are critical factors that influence its formulation and delivery. Efforts have been made to enhance its bioavailability through various solubilization techniques and prodrug strategies. These approaches ensure that the compound can be effectively administered via different routes, including oral and intravenous formulations.
The regulatory landscape for pharmaceutical compounds like (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) is essential to ensure consistent quality and safety. Regulatory agencies require comprehensive data on chemical structure, synthesis, pharmacokinetics, toxicity, and clinical efficacy before approving a new drug candidate.
The future directions for research on this compound are promising. Ongoing studies aim to uncover new mechanisms of action and expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery process and bring novel treatments to patients in need.
In conclusion, (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride represents a valuable asset in medicinal chemistry due to its unique structural features and multifaceted biological activities. Its potential as a lead compound for drug development continues to be explored across various therapeutic areas. With further research and optimization, this compound holds great promise for improving human health outcomes.
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